2-methoxy-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide
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Overview
Description
2-methoxy-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with a methoxy group and a pyrazolylmethyl-pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone under acidic conditions.
Attachment of the pyridine ring: The pyrazole intermediate is then reacted with a pyridine derivative, often through a nucleophilic substitution reaction.
Formation of the benzamide core: The final step involves the reaction of the pyrazolylmethyl-pyridine intermediate with 2-methoxybenzoic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Formation of 2-hydroxy-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of nitro or halogenated derivatives of the benzamide core.
Scientific Research Applications
2-methoxy-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique structure.
Material Science: The compound’s properties may be useful in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2-methoxy-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be identified through detailed biochemical studies and molecular docking simulations.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide: shares structural similarities with other benzamide derivatives and pyrazole-containing compounds.
Benzamide derivatives: These compounds are known for their diverse biological activities, including anti-inflammatory and anticancer properties.
Pyrazole-containing compounds: These are often explored for their potential as enzyme inhibitors and anti-inflammatory agents.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer unique biological activities and physicochemical properties compared to other similar compounds.
Properties
IUPAC Name |
2-methoxy-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-22-14(10-16(21-22)13-6-5-9-19-11-13)12-20-18(23)15-7-3-4-8-17(15)24-2/h3-11H,12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDMMZTVPWRWOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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